molecular formula C12H13N5 B131853 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- CAS No. 146177-59-5

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl-

Cat. No. B131853
M. Wt: 227.27 g/mol
InChI Key: DKGYKMLWNJDGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in scientific research. In

Mechanism Of Action

The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects, potentially making it a therapeutic agent for neurodegenerative diseases. Additionally, this compound has been found to have fluorescent properties, making it useful as a probe for the detection of metal ions in biological systems.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is its potential as a therapeutic agent for various diseases. Its fluorescent properties also make it useful as a probe for the detection of metal ions in biological systems. However, the compound has some limitations for lab experiments. It is relatively unstable and requires careful handling to prevent degradation. Additionally, the mechanism of action of the compound is not fully understood, making it challenging to optimize its use in scientific research.

Future Directions

There are several future directions for the study of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl-. One potential direction is to further explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's fluorescent properties make it a promising candidate for the development of new imaging techniques for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of the compound and optimize its use in scientific research.

Synthesis Methods

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- involves the reaction of 3,4,5-trimethylphenylhydrazine with 2,3-dichloroquinoxaline in the presence of a suitable base. The resulting compound is purified by column chromatography to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound with minimal impurities.

Scientific Research Applications

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- has been extensively studied for its potential applications in scientific research. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

146177-59-5

Product Name

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl-

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

3,4,5-trimethylimidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C12H13N5/c1-6-7(2)11-10(16-12(13)17(11)3)9-8(6)14-4-5-15-9/h4-5H,1-3H3,(H2,13,16)

InChI Key

DKGYKMLWNJDGAV-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=CN=C2C3=C1N(C(=N3)N)C)C

Canonical SMILES

CC1=C(C2=NC=CN=C2C3=C1N(C(=N3)N)C)C

Other CAS RN

146177-59-5

Origin of Product

United States

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